6-phenyl-2-sulfanyl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-phenyl-2-sulfanyl-1H-pyrimidin-4-one” is known as 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid. This compound is a derivative of piperidine and is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a piperidine ring. The molecular formula of this compound is C10H19NO3, and it has a molecular weight of 201.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate reagents to introduce the hydroxyl and carboxylic acid functional groups. One common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or reduction .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, acid chlorides.
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohol derivatives of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid. These derivatives can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stabilizing properties .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Lacks the carboxylic acid group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine-1-carboxylic acid: Lacks the hydroxyl group .
Uniqueness
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-phenyl-2-sulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNACRTWJHOCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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